molecular formula C16H12ClFN4O B2974522 3-((4-chlorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one CAS No. 899736-98-2

3-((4-chlorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Cat. No. B2974522
CAS RN: 899736-98-2
M. Wt: 330.75
InChI Key: YIMNHGOFLRAHTP-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the group of triazines. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Antibacterial and Antimicrobial Potential

Research on similar triazine compounds has shown promising antibacterial and antimicrobial properties. For instance, studies have reported the synthesis of fluorine-containing thiadiazolotriazinones and their potential as antibacterial agents, demonstrating significant activity in certain concentrations (Holla, Bhat, & Shetty, 2003). Additionally, the synthesis of novel 1,2,4-triazole derivatives has been linked to antimicrobial activities, suggesting potential applications in combating microbial infections (Bektaş et al., 2007).

Anticancer Research

Triazine compounds have been explored for their potential in anticancer therapy. For example, the in vitro anticancer effects of stilbene derivatives, including triazine hybrids, have been studied, particularly focusing on their mechanisms in cervical and breast carcinoma cells (Rashid, Saeed, & Iqbal, 2020). These findings indicate a promising avenue for triazine-based compounds in cancer treatment research.

Enzyme Inhibition Studies

Compounds derived from 1,2,4-triazin-5(4H)-one have shown potential in enzyme inhibition, which is crucial in various therapeutic applications. For example, studies on novel heterocyclic compounds derived from 1,2,4-triazinones have investigated their effects on lipase and α-glucosidase inhibition, highlighting their potential in treating conditions related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Molecular Structure Analysis

Analyzing the molecular structure of triazine derivatives, including those with chlorophenyl and fluorobenzyl groups, can provide valuable insights into their interaction patterns and stability. Studies using X-ray diffraction and density functional theory (DFT) have been conducted to understand these aspects (Șahin et al., 2011).

Synthesis and Characterization

The synthesis and characterization of triazine derivatives, including those with chloro and fluoro substituents, form a significant area of research. This involves exploring various synthesis methods and characterizing the compounds using techniques like IR, NMR, and mass spectrometry (Sareen et al., 2006).

properties

IUPAC Name

3-(4-chloroanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c17-11-3-7-13(8-4-11)19-16-20-15(23)14(21-22-16)9-10-1-5-12(18)6-2-10/h1-8H,9H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMNHGOFLRAHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

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